1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione
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Overview
Description
1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two dimethyl(oxido)-lambda~6~-sulfanylidene groups attached to an anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with dimethyl sulfoxide (DMSO) and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and other advanced technologies may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state anthraquinone derivatives, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity. The pathways involved in its action may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Known for its use in dyes and pigments.
1,4-Bis(amino)anthracene-9,10-dione: Related to anticancer drugs such as Ametantrone and Mitoxantrone.
Uniqueness
1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N2O4S2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
1,5-bis[[dimethyl(oxo)-λ6-sulfanylidene]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O4S2/c1-25(2,23)19-13-9-5-7-11-15(13)17(21)12-8-6-10-14(16(12)18(11)22)20-26(3,4)24/h5-10H,1-4H3 |
InChI Key |
ZSYGXXIALMRRHX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)N=S(=O)(C)C)(=O)C |
Origin of Product |
United States |
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